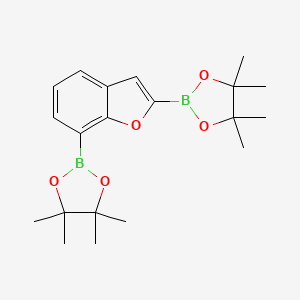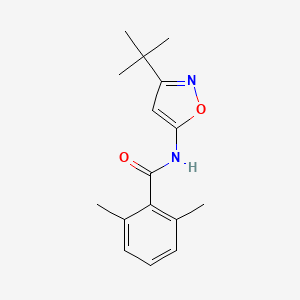
4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine is a chemical compound with the molecular formula C₁₃H₁₇N₅O. It is known for its unique structure, which includes a hydrazinyl group attached to a phthalazine ring, further connected to a morpholine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .
化学反应分析
Types of Reactions
4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives .
科学研究应用
4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The exact pathways and targets are still under investigation .
相似化合物的比较
Similar Compounds
- 4-((4-Hydrazinylphthalazin-1-yl)methyl)piperidine
- 4-((4-Hydrazinylphthalazin-1-yl)methyl)pyrrolidine
- 4-((4-Hydrazinylphthalazin-1-yl)methyl)thiomorpholine
Uniqueness
4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine is unique due to its specific combination of a hydrazinyl group, phthalazine ring, and morpholine moiety.
属性
分子式 |
C13H17N5O |
|---|---|
分子量 |
259.31 g/mol |
IUPAC 名称 |
[4-(morpholin-4-ylmethyl)phthalazin-1-yl]hydrazine |
InChI |
InChI=1S/C13H17N5O/c14-15-13-11-4-2-1-3-10(11)12(16-17-13)9-18-5-7-19-8-6-18/h1-4H,5-9,14H2,(H,15,17) |
InChI 键 |
DCLNWHCAVBTSQC-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=NN=C(C3=CC=CC=C32)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12897294.png)


![8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12897314.png)
![16-oxaoctacyclo[18.7.1.14,8.02,19.03,13.014,18.024,28.012,29]nonacosa-1(27),2,4,6,8(29),9,11,13,18,20,22,24(28),25-tridecaene-15,17-dione](/img/structure/B12897325.png)


![Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-](/img/structure/B12897339.png)
